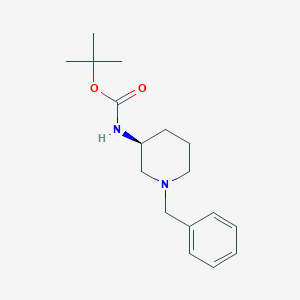

(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate

Descripción general

Descripción

(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including enzyme inhibition and receptor interaction. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is a piperidine derivative characterized by a tert-butyl group that enhances its lipophilicity. The molecular formula is C₁₈H₂₃N₃O₂, with a molecular weight of approximately 303.39 g/mol. The synthesis typically involves the reaction of (S)-1-benzylpiperidin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine:

This reaction yields the carbamate product, which can undergo various transformations to create derivatives with different biological properties .

Biological Mechanisms

The biological activity of this compound primarily stems from its interactions with specific enzymes and receptors. It has been studied for its potential effects on the central nervous system, particularly in relation to pain management and neurological disorders.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism. For instance, it has been implicated in studies focusing on acetylcholinesterase (AChE) inhibition, which is crucial for regulating acetylcholine levels in synaptic clefts . The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

Receptor Binding

Additionally, this compound has shown potential as a ligand for various neurotransmitter receptors. Its structural similarity to known receptor ligands suggests that it may modulate receptor activity, influencing pathways related to mood regulation and cognitive function .

Research Findings

Recent studies have highlighted the compound's promising biological activities:

- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound exhibits significant inhibition against AChE with an IC₅₀ value of approximately 150 µM. This indicates moderate potency compared to standard inhibitors .

- Neuroprotective Effects : In cellular models, the compound demonstrated neuroprotective effects against oxidative stress-induced cell death, suggesting its potential for treating neurodegenerative diseases .

- Selectivity Profile : Comparative studies with similar compounds revealed that this compound has a favorable selectivity index when tested against other enzymes such as butyrylcholinesterase (BChE), indicating its specificity for AChE .

Data Tables

| Activity | IC₅₀ Value | Selectivity Index | Reference |

|---|---|---|---|

| AChE Inhibition | 150 µM | 2.5 | |

| BChE Inhibition | 600 µM | - | |

| Neuroprotection | - | - |

Case Study 1: Neuroprotective Properties

A recent study investigated the neuroprotective effects of this compound in SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death compared to untreated controls, supporting its potential use in neurodegenerative disease therapies .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with AChE using molecular docking simulations. The binding affinity was calculated using AutoDock Vina, revealing a strong interaction profile that correlates with experimental inhibition data . This study underscores the importance of structure-activity relationships in drug design.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C18H29N3O2

Molecular Weight : 319.4 g/mol

IUPAC Name : tert-butyl N-[[1-(1-benzylpiperidin-3-yl)methyl]carbamate]

Canonical SMILES : CC(C(=O)N(C)C(C1=CC=CC=N1)C2CCC(CC2)CNC(=O)OC(C)(C)C)

The compound features a piperidine ring, which is crucial for its biological activity, particularly in modulating interactions with various biological targets such as enzymes and receptors involved in cancer progression and immune response modulation.

Anticancer Activity

Recent studies have shown that derivatives of piperidine, including (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, exhibit significant anticancer properties. In vitro assays have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, a study indicated that related piperidine derivatives showed substantial cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Immunomodulatory Effects

Research has highlighted the compound's potential as an immunotherapeutic agent. In a study evaluating immune cell responses, piperidine derivatives were found to enhance the activity of mouse splenocytes against tumor cells through inhibition of the PD-1/PD-L1 pathway. The compound effectively rescued immune cells at concentrations as low as 100 nM, indicating its promise for immunotherapy applications.

Case Study 1: PD-L1 Inhibition

A PhD thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could significantly restore immune function at specific concentrations, suggesting its role as a PD-L1 inhibitor .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation tested the compound against various cancer cell lines, revealing dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds.

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLXSEZUQISPRL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441541 | |

| Record name | (S)-1-Benzyl-3-N-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216854-24-9 | |

| Record name | 1,1-Dimethylethyl N-[(3S)-1-(phenylmethyl)-3-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216854-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-Benzyl-3-N-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.